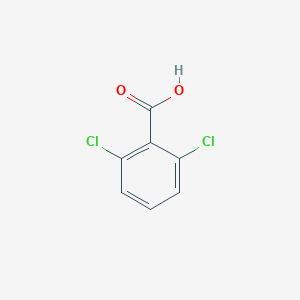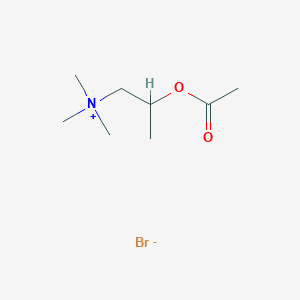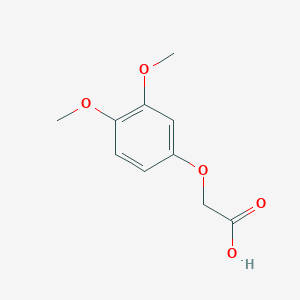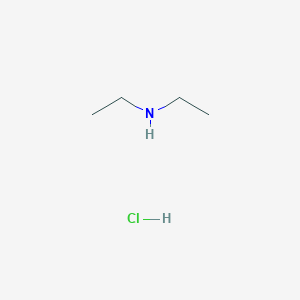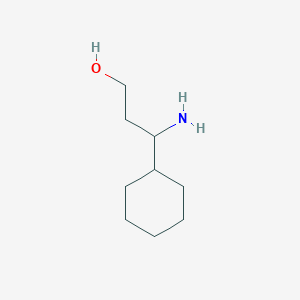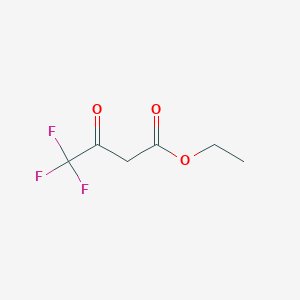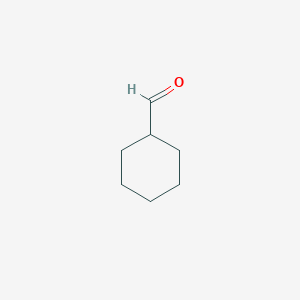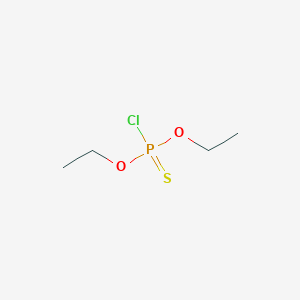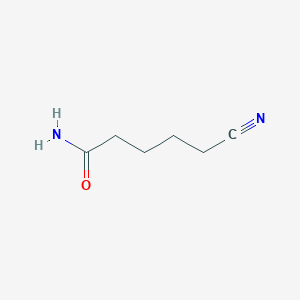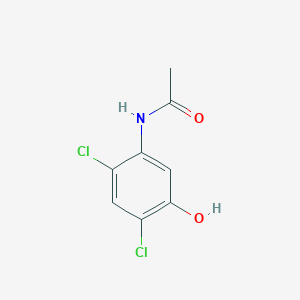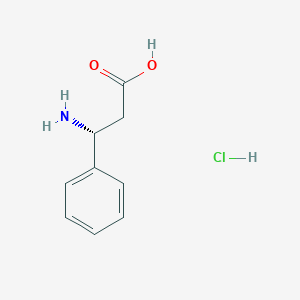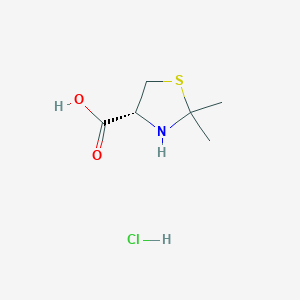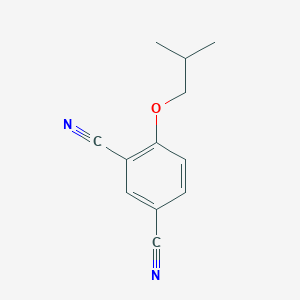
4-Isobutoxyisophthalonitrile
Overview
Description
Synthesis Analysis
The synthesis of phthalonitrile derivatives, including compounds structurally related to 4-Isobutoxyisophthalonitrile, has been achieved through various methods. One approach involves the nucleophilic aromatic substitution of nitro groups in nitrophthalonitriles with different reagents, leading to a variety of substituted phthalonitriles. For example, synthesis routes have been developed for compounds with phenoxy substitutions, indicating the versatility of methods for introducing various functional groups into the phthalonitrile framework (Ziminov et al., 2015).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and spectroscopic methods, have provided detailed insights into the geometry and electronic structure of phthalonitrile derivatives. The structural analysis of 4-(1-formylnaphthalen-2-yloxy)phthalonitrile, for example, revealed a molecule built up from two planar groups with a significant dihedral angle, stabilized by weak interactions (Tereci et al., 2012).
Chemical Reactions and Properties
Phthalonitrile derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. For instance, the synthesis of metallophthalocyanines from phthalonitriles involves cyclotetramerization reactions in the presence of metal salts. These reactions yield compounds with significant electrochemical and photophysical properties, useful in materials science and catalysis (Ivanov et al., 2003).
Physical Properties Analysis
The physical properties of phthalonitrile derivatives, including solubility, melting points, and thermal stability, are crucial for their applications in high-performance materials. Studies have shown that these properties can be tailored by substituting different functional groups into the phthalonitrile core, affecting their processability and utility in various applications (Chen et al., 2015).
Scientific Research Applications
Photovoltaic Properties
4-Isobutoxyisophthalonitrile derivatives, as seen in phthalocyanine complexes, exhibit notable photovoltaic properties. These compounds demonstrate significant absorption in various solvents and concentrations. Their electronic absorption and solubility attributes in different media were rigorously investigated, highlighting their potential in photovoltaic applications. For instance, the study by Cabir et al. (2020) delves into the synthesis and photovoltaic performance of cobalt and copper phthalocyanine compounds derived from similar phthalonitriles (Cabir, Yildiko, Ağırtaş, & Horoz, 2020).
Synthesis and Characterization
Phthalonitriles, including 4-Isobutoxyisophthalonitrile variants, are synthesized and characterized for various scientific purposes. These compounds are subject to comprehensive computational and experimental studies to understand their structural and chemical properties. For example, Booysen et al. (2019) discuss the synthesis, characterization, and Density Functional Theory (DFT) studies of novel 4-substituted phthalonitriles (Booysen, Ngwenya, Mambanda, Simelane, Rhyman, & Ramasami, 2019).
Photophysical and Photochemical Studies
The study of photophysical and photochemical properties of phthalocyanines bearing 4-Isobutoxyisophthalonitrile structures is another significant area of research. These investigations are crucial for applications in photodynamic therapy and other medical fields. Demirbaş et al. (2016) highlight the synthesis and examination of novel phthalocyanines for their photochemical and photophysical attributes, relevant in cancer treatment applications (Demirbaş, Pişkin, Bayrak, Ünlüer, Düğdü, Durmuş, & Kantekin, 2016).
Textile and Catalytic Applications
Phthalonitrile derivatives including 4-Isobutoxyisophthalonitrile are used in the textile industry and catalytic applications. For instance, Yıldırım et al. (2012) conducted a study on metallophthalocyanines supported on cotton fabric, indicating their potential use in air-purifying materials and other industrial applications (Yıldırım, Sevim, & Gül, 2012).
Gas Sensing and Electrical Properties
These compounds are also significant in the development of sensors and electronic materials. For example, Ceyhan et al. (2007) examined a novel lutetium(III) phthalocyanine for its electrochemical, electrical, and gas sensing properties, demonstrating its effectiveness in detecting volatile organic solvent vapors (Ceyhan, Altındal, Özkaya, Erbil, & Bekaroğlu, 2007).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylpropoxy)benzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(2)8-15-12-4-3-10(6-13)5-11(12)7-14/h3-5,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQZRQNRVCZKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455795 | |
| Record name | 4-(2-Methylpropoxy)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxyisophthalonitrile | |
CAS RN |
161718-81-6 | |
| Record name | 4-(2-Methylpropoxy)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



